molecular formula C21H26N2O3 B3593976 3,5-dimethoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide

3,5-dimethoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide

Cat. No.: B3593976
M. Wt: 354.4 g/mol
InChI Key: GJPCUPGAKIAGHH-UHFFFAOYSA-N
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Description

Benzamides are a significant class of amide compounds . They have been widely used in various industries such as medical, industrial, biological, and potential drug industries . The compound you mentioned seems to be a benzamide derivative, which means it likely shares some properties with other benzamides.


Synthesis Analysis

Benzamides can be synthesized starting from benzoic acid or its derivatives and amine derivatives . The exact synthesis process for “3,5-dimethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide” would depend on the specific reactants and conditions used.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including IR, 1H NMR, and 13C NMR . The exact structure of “3,5-dimethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide” would need to be determined through these or similar methods.


Chemical Reactions Analysis

The chemical reactions that “3,5-dimethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide” undergoes would depend on its molecular structure and the conditions under which it is reacted. Benzamides, in general, can participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

Benzamides, in general, appear as a white solid or colourless crystals . They are slightly soluble in water and soluble in many organic solvents . The exact physical and chemical properties of “3,5-dimethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide” would need to be determined experimentally.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This can vary widely depending on the specific compound and the system it is interacting with. For benzamides, some have been found to have antioxidant, antibacterial, anti-inflammatory, and other activities .

Future Directions

Research on benzamides and their derivatives is ongoing, with potential applications in various fields including drug discovery . Future research on “3,5-dimethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide” could involve further exploration of its properties and potential applications.

Properties

IUPAC Name

3,5-dimethoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-25-19-12-17(13-20(14-19)26-2)21(24)22-18-8-6-16(7-9-18)15-23-10-4-3-5-11-23/h6-9,12-14H,3-5,10-11,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPCUPGAKIAGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)CN3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801325362
Record name 3,5-dimethoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795983
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

689762-11-6
Record name 3,5-dimethoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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